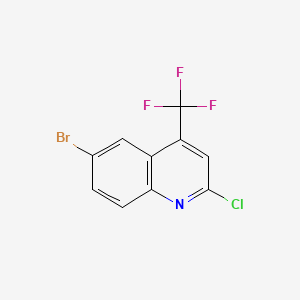

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a unique chemical compound with the empirical formula C10H4BrClF3N . It has a molecular weight of 310.50 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is represented by the SMILES string FC(F)(F)c1cc(Cl)c2cc(Br)ccc2n1 . This indicates the presence of a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a quinoline ring.Physical And Chemical Properties Analysis

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a solid compound . It has a molecular weight of 310.50 and an empirical formula of C10H4BrClF3N .Applications De Recherche Scientifique

Antimicrobial and Antimalarial Applications

6-Bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives, synthesized from 6-bromo-2-chloro-quinolin-3-yl-methanol, have shown significant antimicrobial and antimalarial activities. These compounds have been tested against various microorganisms and the malaria parasite P. falciparum, demonstrating their potential in medical research for treating infectious diseases (Parthasaradhi et al., 2015).

Synthesis of Quinoline Derivatives

Research has also focused on the synthesis of 4-(trifluoromethyl)quinoline derivatives, showcasing the versatility of 6-bromo-2-chloro-4-(trifluoromethyl)quinoline in chemical synthesis. These studies provide a foundation for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Lefebvre et al., 2003).

Photophysical and Biomolecular Binding Properties

A series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized using the Buchwald–Hartwig amination. These compounds, derived from 6-bromo-4-trifluoromethyl-quinolines, exhibited intriguing photophysical properties and strong interactions with ct-DNA, suggesting their potential in developing new materials or drugs with specific DNA-binding capabilities (Bonacorso et al., 2018).

Steric Pressure Studies

The trifluoromethyl group in compounds like 6-bromo-2-chloro-4-(trifluoromethyl)quinoline has been studied for its role in transmitting steric pressure. These studies are crucial in understanding the molecular behavior of such compounds, which can inform the design of more efficient and selective synthetic reactions (Schlosser et al., 2006).

Synthesis of Quinoxalines

Research has also been conducted on the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This highlights the utility of 6-bromo-2-chloro-4-(trifluoromethyl)quinoline in synthesizing complex quinoxaline derivatives with potential applications in various fields (Didenko et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

6-bromo-2-chloro-4-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPKCJUBCOOCAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856115 |

Source

|

| Record name | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |

CAS RN |

1283719-79-8 |

Source

|

| Record name | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)

![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)